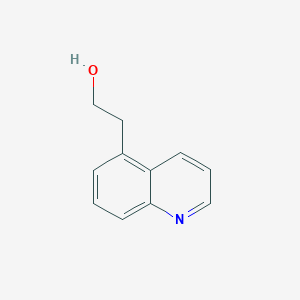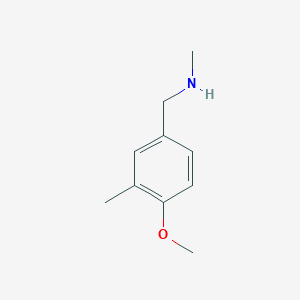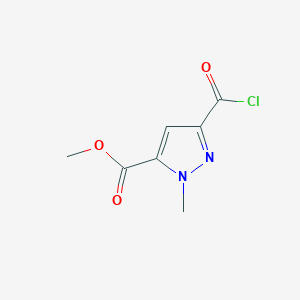
(6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol
Vue d'ensemble
Description
(6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol: is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methanol group and a 2,4-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable pyridine derivative under basic conditions. One common method includes the use of sodium hydroxide in ethanol to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the methanol group can yield the corresponding methyl group.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)aldehyde or (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)carboxylic acid.
Reduction: Formation of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Biology:
Antimicrobial Agents: Derivatives of pyridine, including (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in designing molecules with potential therapeutic effects.
Industry:
Mécanisme D'action
The mechanism of action of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, as an antimicrobial agent, it could inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparaison Avec Des Composés Similaires
(6-Bromo-pyridin-2-yl)methanol: Similar structure but with a bromine atom instead of the 2,4-dimethoxyphenyl group.
(2-(Hydroxymethyl)pyridine): Lacks the 2,4-dimethoxyphenyl group, making it less complex.
Uniqueness:
Propriétés
IUPAC Name |
[6-(2,4-dimethoxyphenyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-11-6-7-12(14(8-11)18-2)13-5-3-4-10(9-16)15-13/h3-8,16H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCWOVABAXBFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=N2)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647053 | |
| Record name | [6-(2,4-Dimethoxyphenyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355809-46-0 | |
| Record name | [6-(2,4-Dimethoxyphenyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



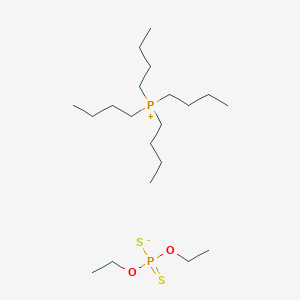
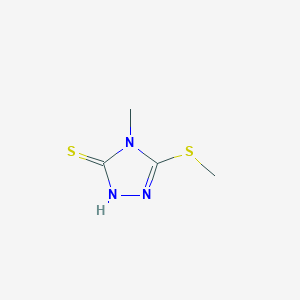
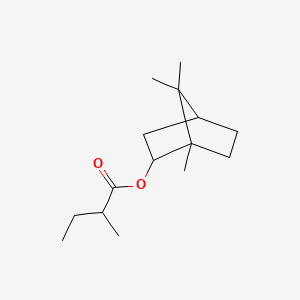
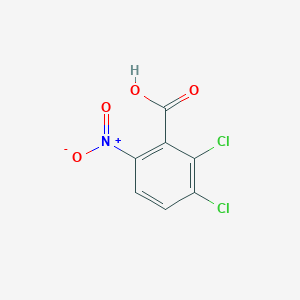
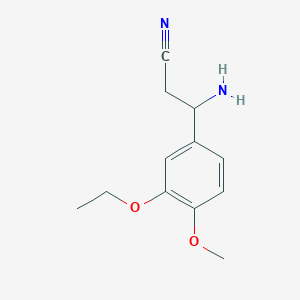
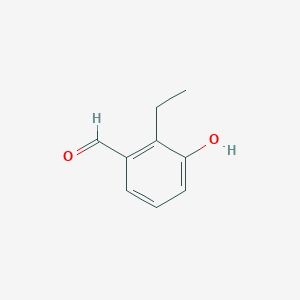

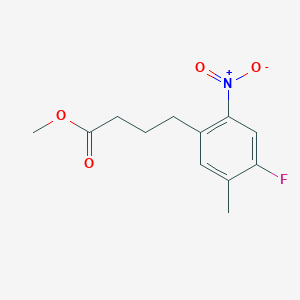
![2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1629740.png)
